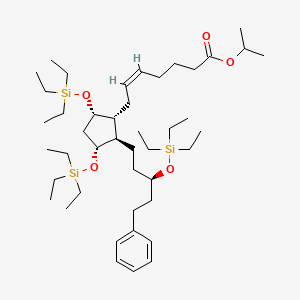

Latanoprost tris(triethylsilyl) ether

Description

Propriétés

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(3R)-5-phenyl-3-triethylsilyloxypentyl]-3,5-bis(triethylsilyloxy)cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H82O5Si3/c1-12-50(13-2,14-3)47-39(33-32-38-28-24-23-25-29-38)34-35-41-40(30-26-21-22-27-31-44(45)46-37(10)11)42(48-51(15-4,16-5)17-6)36-43(41)49-52(18-7,19-8)20-9/h21,23-26,28-29,37,39-43H,12-20,22,27,30-36H2,1-11H3/b26-21-/t39-,40+,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKOEHDXBRAVIY-ONPUMRPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC(C(C1CCC(CCC2=CC=CC=C2)O[Si](CC)(CC)CC)CC=CCCCC(=O)OC(C)C)O[Si](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@@H]1C[C@@H]([C@@H]([C@H]1CC[C@H](CCC2=CC=CC=C2)O[Si](CC)(CC)CC)C/C=C\CCCC(=O)OC(C)C)O[Si](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H82O5Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647796 | |

| Record name | Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-2-{(3R)-5-phenyl-3-[(triethylsilyl)oxy]pentyl}-3,5-bis[(triethylsilyl)oxy]cyclopentyl}hept-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

775.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477884-78-9 | |

| Record name | Latanoprost tris(triethylsilyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477884789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-2-{(3R)-5-phenyl-3-[(triethylsilyl)oxy]pentyl}-3,5-bis[(triethylsilyl)oxy]cyclopentyl}hept-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-7-{(1R,2R,3R,5S)-3,5-bis(triethylsilyloxy)-2-[3(R)-(5-phenyl-3-triethylsilyloxy)pentyl]cyclopentyl}-5-heptenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATANOPROST TRIS(TRIETHYLSILYL) ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2MHT3VQ4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Latanoprost tris(triethylsilyl) ether chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Latanoprost tris(triethylsilyl) ether. This compound is a key synthetic intermediate and a known impurity in the production of Latanoprost, a prostaglandin (B15479496) F2α analogue widely used in the treatment of glaucoma and ocular hypertension.

Chemical Structure and Properties

This compound is the fully protected form of Latanoprost, where the three hydroxyl groups have been converted to their respective triethylsilyl ethers. This derivatization significantly alters the polarity and reactivity of the parent molecule, making it amenable to specific synthetic transformations and chromatographic purification.

Table 1: Chemical Identifiers and Structural Information

| Parameter | Value |

| IUPAC Name | Isopropyl (Z)-7-((1R,2R,3R,5S)-2-((R)-5-phenyl-3-((triethylsilyl)oxy)pentyl)-3,5-bis((triethylsilyl)oxy)cyclopentyl)hept-5-enoate[1] |

| Synonyms | Latanoprost Related Compound D, Latanoprost EP Impurity J |

| CAS Number | 477884-78-9[1][2] |

| Molecular Formula | C₄₄H₈₂O₅Si₃[1][2][3] |

| Molecular Weight | 775.38 g/mol [2][3] |

| Stereochemistry | Absolute[3] |

| SMILES | CC--INVALID-LINK--(CC)O--INVALID-LINK--CC[C@@H]2--INVALID-LINK----INVALID-LINK--(CC)CC">C@HO--INVALID-LINK--(CC)CC[3] |

| InChIKey | BDKOEHDXBRAVIY-ONPUMRPCSA-N[3] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Neat oil |

| Solubility | Soluble in chloroform |

| Storage | Store at -20°C for long-term stability |

Synthesis and Experimental Protocols

The synthesis of this compound involves the protection of the three hydroxyl groups of Latanoprost using a silylating agent. A general and representative protocol for this transformation is detailed below.

Experimental Protocol: Synthesis of this compound

Objective: To protect the hydroxyl groups of Latanoprost via silylation to yield this compound.

Materials:

-

Latanoprost

-

Triethylsilyl chloride (TESCl)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Latanoprost (1 equivalent) in anhydrous DMF or DCM.

-

Addition of Base: To the stirred solution, add imidazole (3.3 - 4.5 equivalents) or triethylamine (3.3 - 4.5 equivalents). The base acts as a scavenger for the hydrochloric acid generated during the reaction.

-

Silylation: Cool the mixture to 0 °C in an ice bath. Slowly add triethylsilyl chloride (3.3 - 4.0 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (Latanoprost) and the appearance of a new, less polar spot corresponding to the product.

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Note: The exact equivalents of reagents and reaction times may need to be optimized based on the specific scale and reaction conditions.

Analytical Data

Table 3: Representative ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Representative) |

| ~ 7.30 - 7.10 | m | Aromatic protons (phenyl ring) |

| ~ 5.40 | m | Olefinic protons (-CH=CH-) |

| ~ 4.90 | sept | Isopropyl ester CH |

| ~ 4.20 - 3.50 | m | Protons on carbons bearing silyloxy groups |

| ~ 2.80 | t | Benzylic protons (-CH₂-Ph) |

| ~ 2.30 - 1.50 | m | Aliphatic protons (cyclopentane and side chains) |

| ~ 1.20 | d | Isopropyl ester CH₃ |

| ~ 0.95 | t | Triethylsilyl -CH₃ |

| ~ 0.60 | q | Triethylsilyl -CH₂- |

Table 4: Representative ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment (Representative) |

| ~ 173 | Ester carbonyl carbon |

| ~ 142 | Aromatic quaternary carbon |

| ~ 130 - 125 | Aromatic and olefinic carbons |

| ~ 80 - 70 | Carbons bearing silyloxy groups |

| ~ 67 | Isopropyl ester CH |

| ~ 55 - 20 | Aliphatic carbons |

| ~ 22 | Isopropyl ester CH₃ |

| ~ 7 | Triethylsilyl -CH₃ |

| ~ 5 | Triethylsilyl -CH₂- |

Table 5: Representative Mass Spectrometry Data

| m/z | Ion Type |

| 775.5 | [M+H]⁺ |

| 797.5 | [M+Na]⁺ |

| 745.5 | [M - C₂H₅]⁺ |

| 645.4 | [M - Si(C₂H₅)₃]⁺ |

Logical Relationships and Experimental Workflows

The following diagrams illustrate the relationship of this compound to its parent compound and a typical experimental workflow for its synthesis and purification.

Caption: Chemical relationship between Latanoprost and its silyl (B83357) ether derivative.

Caption: A typical workflow for the synthesis and purification process.

References

Synthesis and Characterization of Latanoprost Tris(triethylsilyl) Ether: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost, a prostaglandin (B15479496) F2α analogue, is a widely prescribed medication for reducing intraocular pressure in patients with open-angle glaucoma or ocular hypertension. The synthesis of Latanoprost and its analogues often involves the protection of hydroxyl groups to ensure regioselectivity in subsequent chemical transformations. This technical guide focuses on Latanoprost tris(triethylsilyl) ether, a key intermediate formed by the silylation of the three hydroxyl groups of Latanoprost. This derivative, also identified as Latanoprost Related Compound D or Latanoprost EP Impurity J, serves as a crucial component in synthetic and analytical processes. This document outlines the synthesis, purification, and characterization of this compound, providing a framework for its preparation and analysis in a research and development setting.

Introduction

The chemical synthesis of complex organic molecules like Latanoprost necessitates a strategic approach to protect reactive functional groups. The three hydroxyl groups on the Latanoprost molecule are susceptible to various reagents used in multi-step syntheses. Protection of these hydroxyls as silyl (B83357) ethers is a common and effective strategy due to the ease of their formation and subsequent deprotection under mild conditions. Triethylsilyl (TES) ethers, in particular, offer a balance of stability and reactivity, making them suitable for this purpose. The resulting this compound is a key precursor in certain synthetic routes to Latanoprost and is also monitored as a related substance in quality control procedures.[1][2][3][4][5][6][7][8][9][10][11]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Isopropyl (Z)-7-{(1R,2R,3R,5S)-2-[(3R)-5-phenyl-3-(triethylsilyloxy)pentyl]-3,5-bis(triethylsilyloxy)cyclopentyl}hept-5-enoate | [4] |

| Synonyms | Latanoprost Related Compound D, Latanoprost EP Impurity J | [1][2][4][7] |

| CAS Number | 477884-78-9 | [1][2][3][4][5][7][12][8] |

| Molecular Formula | C₄₄H₈₂O₅Si₃ | [3][7][12][8][9] |

| Molecular Weight | 775.38 g/mol | [3][7][8][9] |

| Appearance | Neat oil | |

| Solubility | Soluble in Chloroform, Semi-soluble in Acetonitrile (with heat) | [13] |

| Purity | ≥95% (commercially available reference standard) | [13] |

Synthesis Pathway

The synthesis of this compound involves the protection of the three hydroxyl groups of Latanoprost using a silylating agent, triethylsilyl chloride (TESCl), in the presence of a suitable base and solvent.

References

- 1. Latanoprost Related Compound D - CAS - 477884-78-9 | Axios Research [axios-research.com]

- 2. chemwhat.com [chemwhat.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. Latanoprost EP Impurity J | CAS No- 477884-78-9 | Simson Pharma Limited [simsonpharma.com]

- 6. Latanoprost Impurities | SynZeal [synzeal.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. alentris.org [alentris.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. clearsynth.com [clearsynth.com]

- 13. caymanchem.com [caymanchem.com]

The Pivotal Role of Latanoprost Tris(triethylsilyl) Ether in Modern Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost (B1674536), a potent prostaglandin (B15479496) F2α analogue, is a cornerstone in the management of glaucoma and ocular hypertension. Its complex stereochemistry necessitates a sophisticated synthetic approach, in which the strategic use of protecting groups is paramount. This technical guide delves into the critical role of Latanoprost tris(triethylsilyl) ether, a key intermediate that enables the selective and high-yield synthesis of Latanoprost. We will explore the chemical properties, detailed experimental protocols for its formation and deprotection, and its central position in the overall synthetic workflow from the versatile Corey lactone diol. Furthermore, this guide will elucidate the mechanism of action of Latanoprost through a detailed signaling pathway diagram.

Introduction: The Significance of Silyl (B83357) Ethers in Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds with diverse physiological functions, and their synthetic analogues are of significant therapeutic interest. The synthesis of these molecules is often challenged by the presence of multiple hydroxyl groups, which can interfere with desired chemical transformations. The use of protecting groups, particularly silyl ethers, has become an indispensable strategy to temporarily mask these reactive functionalities.

Triethylsilyl (TES) ethers, in particular, offer a favorable balance of stability and ease of cleavage under mild conditions. In the context of Latanoprost synthesis, the formation of this compound is a crucial step that facilitates high-yield and stereoselective reactions at other parts of the molecule. This intermediate effectively shields the three hydroxyl groups of the Latanoprost core, preventing unwanted side reactions during the modification of the cyclopentane (B165970) ring and the elaboration of the side chains.

Physicochemical Properties and Spectroscopic Data

This compound is a lipophilic compound that is readily soluble in common organic solvents, which facilitates its purification and handling in subsequent synthetic steps. While specific spectroscopic data for the tris(triethylsilyl) ether is not widely published, the following table summarizes the key physicochemical properties and representative spectroscopic data for a closely related di-triethylsilyl protected intermediate, which provides valuable insights into the characterization of such silylated prostaglandin analogues.

| Property | Value |

| Molecular Formula | C₄₄H₈₂O₅Si₃ |

| Molecular Weight | 775.4 g/mol |

| Appearance | Colorless oil |

| Solubility | Soluble in dichloromethane, ethyl acetate (B1210297), hexane (B92381) |

| ¹H NMR (300 MHz, CDCl₃) δ | 0.6 (m, 18H), 0.95 (t, J=15.9 Hz, 27H), 2.25 (m, 1H), 2.55 (dd, 1H), 2.75 (m, 2H), 3.55 (m, 2H), 4.15 (m, 1H), 4.98 (m, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) δ | 4.63 (9C), 6.65 (9C), 35.57, 39.26, 41.07, 56.99, 62.41, 74.30, 84.07, 177.28 |

| Purification Method | Silica (B1680970) gel chromatography |

Experimental Protocols

The following sections provide detailed methodologies for the key transformations involving this compound.

Synthesis of this compound from Latanoprost Diol Precursor

This protocol describes the protection of the hydroxyl groups of a Latanoprost diol intermediate using triethylsilyl chloride.

Materials:

-

Latanoprost diol precursor

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (B128534) (Et₃N)

-

Triethylsilyl chloride (TESCl)

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the Latanoprost diol precursor (1 equivalent) in dichloromethane.

-

To the solution, add triethylamine (6 equivalents).

-

Cool the reaction mixture to 5°C using an ice bath.

-

Add triethylsilyl chloride (3 equivalents) dropwise to the cooled solution.

-

Stir the reaction mixture at 10°C for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by silica gel chromatography using a mixture of ethyl acetate and hexane (e.g., 10:90 v/v) as the eluent to yield the pure product.[1]

Expected Yield: This reaction typically proceeds with a quantitative yield.[1]

Deprotection of this compound to Latanoprost

This protocol outlines the removal of the triethylsilyl protecting groups to yield the final Latanoprost product.

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

Acetic acid

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of THF, acetic acid, and water (e.g., 2:1:1 v/v/v).

-

Stir the reaction mixture at room temperature for 8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, dilute the reaction mixture with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude Latanoprost.

-

Purify the crude product by flash chromatography to obtain pure Latanoprost.[1]

Expected Yield: This deprotection step typically provides a good yield of the final product.[1]

Synthetic Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

Experimental Workflow: Synthesis of Latanoprost

Caption: Synthetic workflow for Latanoprost from Corey Lactone Diol.

Signaling Pathway: Mechanism of Action of Latanoprost

References

The Silylated Veil: An In-Depth Technical Guide to the Physical and Chemical Properties of Silylated Latanoprost Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the physical and chemical properties of silylated latanoprost (B1674536) derivatives. Latanoprost, a prostaglandin (B15479496) F2α analog, is a potent ocular hypotensive agent used in the treatment of glaucoma. Chemical modification of its hydroxyl groups through silylation is a critical step for specific analytical procedures, particularly gas chromatography-mass spectrometry (GC-MS), and can be employed as a protective strategy during chemical synthesis. This document provides a comprehensive overview of the expected properties of these derivatives, detailed experimental protocols, and an exploration of the relevant biological pathways.

It is important to note that silylated latanoprost derivatives are often transient intermediates in analytical or synthetic workflows and are typically not isolated for extensive physicochemical characterization. Consequently, much of the quantitative data presented herein is based on the known properties of latanoprost and established principles of silylation chemistry as applied to prostaglandins (B1171923).

Physicochemical Properties of Latanoprost and its Silylated Derivatives

Silylation of the three hydroxyl groups on the latanoprost molecule with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) results in the formation of tris-trimethylsilyl-latanoprost. This derivatization significantly alters the physicochemical properties of the parent molecule.

Key Changes upon Silylation:

-

Increased Lipophilicity: The replacement of polar hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups dramatically increases the molecule's lipophilicity. This is reflected in a higher calculated LogP value.

-

Increased Volatility: The reduction in hydrogen bonding capacity makes the silylated derivative significantly more volatile, which is a prerequisite for GC-MS analysis.

-

Altered Solubility: The solubility profile shifts from favoring polar solvents to favoring non-polar organic solvents.

-

Thermal Stability: Silylation enhances the thermal stability of the molecule, preventing degradation at the high temperatures used in GC injectors and columns.

-

Hydrolytic Instability: The Si-O bond is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions. Trimethylsilyl ethers are particularly labile.[1][2][3][4]

Table 1: Comparison of Physicochemical Properties of Latanoprost and its Tris-Trimethylsilyl Derivative

| Property | Latanoprost | Tris-Trimethylsilyl-Latanoprost (Estimated) | Rationale for Estimation |

| Molecular Formula | C₂₆H₄₀O₅ | C₃₅H₆₄O₅Si₃ | Addition of 3 x Si(CH₃)₃ and removal of 3 x H. |

| Molecular Weight | 432.6 g/mol | 649.1 g/mol | Calculated based on the molecular formula. |

| Appearance | Oily liquid | Likely a non-volatile oil or amorphous solid | Silylation increases molecular weight and alters intermolecular forces. |

| LogP | ~3.98 | > 6.0 | Significant increase in non-polar character due to three TMS groups. |

| pKa | Not applicable (no acidic/basic groups in physiological range) | Not applicable | Silylation does not introduce ionizable groups. |

| Solubility | Soluble in ethanol, acetonitrile, ethyl acetate; sparingly soluble in water | Soluble in hexane, dichloromethane, diethyl ether; insoluble in water | Shift from polar to non-polar characteristics. |

| Boiling Point | 583.8 °C (Predicted) | Lower than expected for its MW due to increased volatility | Silylation reduces intermolecular hydrogen bonding, facilitating transition to the gas phase. |

| Hydrolytic Stability | Susceptible to ester hydrolysis | Silyl (B83357) ethers are highly susceptible to hydrolysis | The Si-O bond is readily cleaved by water. |

Experimental Protocols

Silylation of Latanoprost for GC-MS Analysis

This protocol is a representative procedure adapted from general methods for prostaglandin derivatization.[4][5][6][7][8][9]

Materials:

-

Latanoprost standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

-

Anhydrous pyridine (B92270)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or ethyl acetate)

-

GC vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Microsyringes

Procedure:

-

Sample Preparation: Prepare a solution of latanoprost in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.

-

Aliquotting: Transfer 100 µL of the latanoprost solution into a clean, dry GC vial.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry, as moisture will interfere with the derivatization reaction.

-

Derivatization:

-

Add 50 µL of anhydrous pyridine to the dried sample to act as a catalyst and solvent.

-

Add 100 µL of BSTFA (+1% TMCS) to the vial.

-

Cap the vial tightly.

-

-

Reaction:

-

Vortex the mixture for 30 seconds to ensure complete dissolution and mixing.

-

Heat the vial at 60-70 °C for 1 hour in a heating block or oven. This ensures the complete derivatization of the sterically hindered hydroxyl groups.

-

-

Analysis:

-

Allow the vial to cool to room temperature.

-

The sample is now ready for injection into the GC-MS system. Typically, a 1 µL injection volume is used.

-

Note: Silylated derivatives are sensitive to moisture and should be analyzed as soon as possible after preparation.[4] If storage is necessary, keep the tightly capped vials at -20 °C.

Workflow for Silylation and GC-MS Analysis of Latanoprost

Caption: Workflow for the derivatization and analysis of latanoprost by GC-MS.

Analytical Characterization of Silylated Latanoprost

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for which silylation of latanoprost is performed.

-

Chromatography: The tris-trimethylsilyl-latanoprost derivative is significantly less polar and more volatile than the parent compound, allowing it to be effectively separated on a non-polar or mid-polar capillary GC column (e.g., DB-5ms, HP-1ms).

-

Mass Spectrometry: Under electron ionization (EI), silylated compounds exhibit characteristic fragmentation patterns.

-

A prominent ion at m/z 73 ([Si(CH₃)₃]⁺) is a hallmark of TMS derivatives.[10]

-

Other characteristic fragments include losses of methyl groups ([M-15]⁺) and trimethylsilanol (B90980) ([M-90]⁺).

-

The molecular ion ([M]⁺) may be weak or absent due to extensive fragmentation.

-

The overall fragmentation pattern will be complex due to the three silyl groups and the prostaglandin backbone. A detailed review of the mass spectrometric fragmentation of silylated prostaglandins can provide further insights.[11][12]

-

Table 2: Expected GC-MS Data for Tris-Trimethylsilyl-Latanoprost

| Parameter | Expected Value/Observation |

| GC Column | Non-polar (e.g., 5% phenyl-methylpolysiloxane) |

| Retention Time | Significantly shorter than underivatized latanoprost (if it were to elute) |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M⁺) | m/z 648 (likely weak or absent) |

| Key Fragment Ions | m/z 73, [M-15]⁺, [M-90]⁺, and other fragments from cleavage of the prostaglandin core. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not typically performed on these transient derivatives, hypothetical NMR data can be predicted.

-

¹H NMR: The spectrum would show a large, sharp singlet around 0 ppm corresponding to the 27 protons of the three -Si(CH₃)₃ groups. The signals for the protons on the carbons bearing the original hydroxyl groups (at C9, C11, and C15) would shift upfield upon silylation.

-

¹³C NMR: New signals corresponding to the methyl carbons of the TMS groups would appear around 0-2 ppm. The signals for the carbons attached to the silyloxy groups would also experience a shift.

-

²⁹Si NMR: A signal characteristic of the silicon environment in a trimethylsilyl ether would be observed.

Biological Context: Signaling Pathway and Structure-Activity Relationships

Latanoprost exerts its therapeutic effect by acting as an agonist at the prostaglandin F2α receptor (FP receptor).

Prostaglandin F2α (FP) Receptor Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like latanoprost acid (the active form of latanoprost), the receptor activates a signaling cascade.

Caption: Simplified signaling cascade following latanoprost binding to the FP receptor.

Impact of Silylation on Biological Activity

The hydroxyl groups at positions 9, 11, and 15 of the prostaglandin F2α scaffold are crucial for binding to the FP receptor and eliciting a biological response. Structure-activity relationship studies have shown that modifications at these positions can significantly alter potency and receptor selectivity.[13][14]

-

Receptor Binding: The bulky, non-polar trimethylsilyl groups would sterically hinder the interaction of the latanoprost derivative with the binding pocket of the FP receptor. The hydrogen bonding interactions provided by the original hydroxyl groups are essential for high-affinity binding. Therefore, it is expected that silylation would drastically reduce or completely abolish the binding affinity of latanoprost for the FP receptor .[13][15][16]

-

Prodrug Potential: While latanoprost itself is a prodrug (isopropyl ester), silylated derivatives are not considered prodrugs in a therapeutic context. Their hydrolytic instability would lead to rapid, uncontrolled cleavage in an aqueous biological environment, and their high lipophilicity would alter their pharmacokinetic properties in an undesirable way for topical ophthalmic delivery.

References

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. web.gps.caltech.edu [web.gps.caltech.edu]

- 5. Quantitative analysis of prostaglandins in cell culture medium by high-resolution gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectral studies on prostaglandins. IV--Prostaglandin F2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Relative biological activity of certain prostaglandins and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. AID 276219 - Binding affinity to FP receptor - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number and molecular formula for Latanoprost tris(triethylsilyl) ether

For Researchers, Scientists, and Drug Development Professionals

Initial Postulation: Latanoprost tris(triethylsilyl) ether is a key protected intermediate in the synthetic pathway of Latanoprost, a prostaglandin (B15479496) F2α analogue widely used in the management of glaucoma and ocular hypertension. The strategic use of the triethylsilyl (TES) protecting group for the three hydroxyl functionalities of the Latanoprost core structure is a critical step to ensure regioselectivity in subsequent chemical transformations and to facilitate purification. This document provides a comprehensive overview of its chemical identity, synthesis, and characterization.

Chemical Identity and Properties

This compound is identified by the CAS Number 477884-78-9 and possesses the molecular formula C44H82O5Si3.[1][2][3][4][5] A summary of its key chemical data is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 477884-78-9 | [1][2][3][5] |

| Molecular Formula | C44H82O5Si3 | [1][2][3][4][5] |

| Molecular Weight | 775.38 g/mol | [4] |

| Appearance | Neat oil | [1] |

| Solubility | Soluble in Chloroform; Semi-soluble in Acetonitrile with heating | [1] |

| Synonyms | Isopropyl (Z)-7-{(1R,2R,3R,5S)-2-[(3R)-5-phenyl-3-(triethylsilyloxy)pentyl]-3,5-bis(triethylsilyloxy)cyclopentyl}hept-5-enoate, Latanoprost Related Compound D | [1][6] |

Table 1: Chemical and Physical Properties of this compound

Synthesis and Purification

The synthesis of this compound involves the protection of the three hydroxyl groups of the Latanoprost isopropyl ester. This is a standard procedure in prostaglandin synthesis to prevent unwanted side reactions during subsequent modification of other parts of the molecule.

Experimental Protocol: Silylation of Latanoprost

Objective: To protect the hydroxyl groups of Latanoprost isopropyl ester using triethylsilyl chloride.

Materials:

-

Latanoprost isopropyl ester

-

Triethylsilyl chloride (TESCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve Latanoprost isopropyl ester in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add imidazole to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add triethylsilyl chloride dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol: Flash Column Chromatography

Objective: To purify the crude this compound.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (230-400 mesh)

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane).

-

Load the dissolved sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a neat oil.

Characterization

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the presence of the triethylsilyl groups and the integrity of the Latanoprost backbone.

-

Mass Spectrometry: To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Synthetic Workflow

The formation of this compound is an integral part of the overall synthesis of Latanoprost. The following diagram illustrates the logical flow of this process.

Caption: Synthetic workflow for Latanoprost involving the silylated intermediate.

As this compound is a synthetic intermediate, it is not directly involved in biological signaling pathways. Its significance lies in enabling the efficient chemical synthesis of the pharmacologically active Latanoprost. The subsequent deprotection step is crucial to unmask the hydroxyl groups, which are essential for the drug's interaction with the prostaglandin F2α receptor.

References

The Strategic Role of Triethylsilyl Ethers in Prostaglandin Synthesis: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the strategic selection and implementation of protecting groups are paramount in the multi-step synthesis of complex molecules like prostaglandins (B1171923). Among the arsenal (B13267) of available protecting groups for hydroxyl functionalities, the triethylsilyl (TES) ether has carved out a significant niche in prostaglandin (B15479496) chemistry. This technical guide provides a comprehensive literature review of the application of TES protecting groups in the synthesis of these vital lipid compounds, detailing experimental protocols, quantitative data, and the logical workflows where TES ethers play a critical role.

Introduction to Triethylsilyl Protecting Groups

Silyl ethers are widely employed as protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage. The triethylsilyl (TES) group, with its moderate steric bulk, offers a unique balance of stability and reactivity that is often advantageous over the less hindered trimethylsilyl (B98337) (TMS) group and the more sterically demanding tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) groups. This intermediate nature allows for selective protection and deprotection, a crucial aspect in the synthesis of prostaglandins which often possess multiple hydroxyl groups of varying reactivity.

Application of TES in Prostaglandin Synthesis

The strategic use of the TES protecting group has been notably documented in the synthesis of various prostaglandins, including those of the D, E, and F series. Its application allows for the regioselective protection of specific hydroxyl groups, enabling chemists to carry out subsequent transformations on other parts of the molecule without unintended side reactions.

Prostaglandin D2 (PGD2) Synthesis

A key example of the utility of the TES group is in the total synthesis of Prostaglandin D2 (PGD2). In one reported synthesis, the triethylsilyl group was used to regioselectively protect the hydroxyl group at the C-9 position of a PGF2α derivative, allowing for the selective oxidation of the C-11 hydroxyl group to the corresponding ketone, a crucial step in the formation of the PGD2 scaffold.[1]

Prostaglandin E (PGE) Series Synthesis

In the synthesis of Prostaglandin E (PGE) derivatives, the use of a triethylsilyl protected cyclopentenone is particularly favored.[2] The TES group effectively shields the hydroxyl group on the cyclopentane (B165970) ring during the crucial conjugate addition of the omega side chain. The subsequent removal of the TES group to reveal the free hydroxyl is a key step in the final stages of the synthesis.

Quantitative Data on TES Protection and Deprotection

The efficiency of the introduction and removal of the TES group is a critical factor in its synthetic utility. The following tables summarize quantitative data for common protection and deprotection reactions.

Table 1: Protection of Alcohols as Triethylsilyl Ethers

| Reagents | Base | Solvent | Temperature (°C) | Time | Yield (%) |

| Triethylsilyl chloride (TESCl) | Imidazole (B134444) | DMF | 0 | 1 h | ~99% |

| Triethylsilyl chloride (TESCl) | Pyridine | CH2Cl2 | -78 to -20 | 10 h | ~92% |

| Triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) | 2,6-Lutidine | CH2Cl2 | -78 | 30 min | 83-92% |

Table 2: Deprotection of Triethylsilyl Ethers

| Reagents | Solvent | Temperature (°C) | Time | Yield (%) | |---|---|---|---|---|---| | Acetic acid/THF/H2O (3:1:1) | - | Room Temp. | 2 h | - | | Hydrofluoric acid-pyridine | Pyridine | 0-5 | 1-2 h | Variable | | Tetra-n-butylammonium fluoride (B91410) (TBAF) | THF | Room Temp. | 2-4 h | 72-88% | | Formic acid (10%) | Methanol | Room Temp. | 1-2 h | 75-85% |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving triethylsilyl protecting groups in the context of prostaglandin synthesis.

Protocol 1: Protection of a Hydroxyl Group with Triethylsilyl Chloride and Imidazole[3]

-

To a solution of the alcohol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add imidazole (2.5 mmol).

-

Stir the mixture until the imidazole is completely dissolved.

-

Add triethylsilyl chloride (TESCl, 1.2 mmol) dropwise to the solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with diethyl ether or ethyl acetate (B1210297).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of a Triethylsilyl Ether using Acetic Acid/THF/Water[2]

-

Dissolve the triethylsilyl-protected prostaglandin intermediate (0.10 g) in a 3:1:1 mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water (5.0 mL).

-

Stir the solution at room temperature for 2 hours.

-

Extract the mixture with two portions of heptane (B126788) (5 mL each).

-

Wash the combined heptane extracts with two portions of the 3:1:1 acetic acid/THF/water solution (5 mL each).

-

Combine the aqueous phases, dilute with water (15 mL), and extract with three portions of ethyl acetate (15 mL each).

-

Wash the combined ethyl acetate extracts once with brine (5 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation to yield the deprotected product.

-

If necessary, purify the product by chromatography.

Protocol 3: Jones Oxidation of a TES-Protected Alcohol[1]

-

Prepare the Jones reagent by dissolving chromium trioxide (CrO3) in concentrated sulfuric acid and water.

-

Dissolve the triethylsilyl-protected alcohol (1.0 mmol) in acetone (B3395972) and cool the solution to -30 °C.

-

Add the Jones reagent dropwise to the stirred solution, maintaining the temperature at -30 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the addition of isopropanol.

-

Allow the mixture to warm to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by chromatography.

Mandatory Visualizations

Prostaglandin Biosynthesis Pathway

Caption: A simplified diagram of the prostaglandin biosynthesis pathway.

Prostaglandin E2 (PGE2) Signaling Pathway

Caption: Overview of the PGE2 signaling pathways via its receptors.

Experimental Workflow: TES Protection and Deprotection in a Multi-step Synthesis

Caption: A logical workflow for the use of TES protection in synthesis.

Conclusion

The triethylsilyl protecting group serves as a versatile and valuable tool in the complex and nuanced field of prostaglandin synthesis. Its moderate steric hindrance allows for a fine balance between stability and reactivity, enabling selective protection and deprotection strategies that are essential for the efficient construction of these biologically potent molecules. The protocols and data presented in this guide underscore the practical utility of TES ethers and provide a solid foundation for researchers and drug development professionals in their synthetic endeavors. The continued exploration of protecting group strategies, including the judicious use of TES ethers, will undoubtedly contribute to the advancement of prostaglandin chemistry and the development of new therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nomenclature, pharmacological properties, and analytical methodologies for latanoprost (B1674536) and its related prostaglandin (B15479496) F2α (PGF2α) analogue compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and ophthalmic research.

Deciphering the Nomenclature: A Systematic Overview

The nomenclature of latanoprost and its analogues is rooted in their structural relationship to prostaglandin F2α. Understanding this systematic naming is crucial for the unambiguous identification and classification of these compounds.

Latanoprost , a cornerstone in glaucoma therapy, is chemically designated as isopropyl-(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate. It is an isopropyl ester prodrug, which is hydrolyzed in the cornea to its biologically active form, latanoprost acid .[1]

The core structure of these compounds is the prostanoic acid skeleton, a 20-carbon carboxylic acid containing a cyclopentane (B165970) ring. Modifications to the alpha (α) chain (carboxyl-bearing chain) and the omega (ω) chain (hydroxyl-bearing chain) give rise to the different analogues.

Below is a table summarizing the nomenclature and structural details of key PGF2α analogues.

| Common Name | IUPAC Name | Key Structural Modifications from PGF2α |

| Prostaglandin F2α | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-en-1-yl]cyclopentyl]hept-5-enoic acid | Parent compound. |

| Latanoprost | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | Isopropyl ester of PGF2α with a phenyl group on the ω-chain. |

| Travoprost | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | Isopropyl ester of PGF2α with a trifluoromethylphenoxy group on the ω-chain.[2][3] |

| Bimatoprost | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-en-1-yl]cyclopentyl]-N-ethylhept-5-enamide | An ethyl amide analogue of 17-phenyl-trinor PGF2α. |

| Tafluprost | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-4,4-difluoro-3-hydroxy-4-phenylbut-1-en-1-yl]cyclopentyl]hept-5-enoate | Isopropyl ester of a PGF2α analogue with two fluorine atoms on the ω-chain. |

| Unoprostone | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoic acid | A PGF2α analogue with a ketone group on the ω-chain.[4][5][6] |

Pharmacological Profile: A Quantitative Comparison

The therapeutic efficacy of these prostaglandin analogues is primarily mediated through their agonist activity at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[7][8] Activation of the FP receptor in the ciliary muscle leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[3] The following tables provide a quantitative comparison of their binding affinities and functional potencies.

Table 2.1: Comparative Binding Affinities (Ki) at the Human FP Receptor

| Compound (Active Acid Form) | Binding Affinity (Ki) | Reference(s) |

| Latanoprost Acid | 98 nM | [9] |

| Travoprost Acid | 35 ± 5 nM | [9] |

| Bimatoprost Acid | 83 nM | [9] |

| Tafluprost Acid | 0.4 nM | [2] |

| Unoprostone Acid | 5.9 µM to > 22 µM | [9] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2.2: Comparative Functional Potencies (EC50) at the Human FP Receptor

| Compound | EC50 (Phosphoinositide Turnover Assay) | Reference(s) |

| Latanoprost Acid | 32-124 nM | [9] |

| Travoprost Acid | 1.4 nM (human ciliary muscle) | [9] |

| Bimatoprost Acid | 2.8-3.8 nM | [9] |

| Bimatoprost (amide prodrug) | 681 nM | [9] |

Note: A lower EC50 value indicates a higher potency.

Table 2.3: Comparative Clinical Efficacy and Side Effect Profile

| Compound | IOP Reduction | Common Ocular Side Effects | Reference(s) |

| Latanoprost | 25-32% | Conjunctival hyperemia, eyelash growth, iris pigmentation. | [1][10][11] |

| Travoprost | 25-32% | Conjunctival hyperemia (higher incidence than latanoprost), eyelash growth. | [10] |

| Bimatoprost | Up to 40% | Conjunctival hyperemia (highest incidence), eyelash growth. | [1][10][11] |

| Tafluprost | Similar to latanoprost | Conjunctival hyperemia. Available in preservative-free formulations, which may improve tolerability. | [1][10] |

| Unoprostone | Less effective than other analogues | Generally well-tolerated. | [12] |

Signaling Pathways and Experimental Workflows

FP Receptor Signaling Cascade

Activation of the FP receptor by prostaglandin analogues initiates a cascade of intracellular events. The FP receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein.[7][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream of this, the PI3K-Akt-mTOR signaling pathway has been implicated in the cellular responses to latanoprost.[13][14][15] The ultimate effect in the ciliary muscle is the remodeling of the extracellular matrix, which is thought to reduce the hydraulic resistance in the uveoscleral outflow pathway.[3]

Caption: FP Receptor Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of a test compound for the FP receptor, a competitive radioligand binding assay is commonly employed. This assay measures the ability of an unlabeled compound to displace a radiolabeled ligand from the receptor.

Caption: Competitive Radioligand Binding Assay Workflow.

Detailed Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Culture cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled PGF2α), and competitive binding (membranes + radioligand + serial dilutions of the test compound).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

-

Experimental Workflow: Assessment of Uveoscleral Outflow

The effect of prostaglandin analogues on uveoscleral outflow can be assessed in vivo using fluorescent tracers.

References

- 1. Comparison of Efficacy and Ocular Surface Disease Index Score between Bimatoprost, Latanoprost, Travoprost, and Tafluprost in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Effects of prostaglandins on the aqueous humor outflow pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unoprostone - Wikipedia [en.wikipedia.org]

- 5. Unoprostone | C22H38O5 | CID 5311236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 8. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Intraocular pressure dynamics with prostaglandin analogs: a clinical application of the water-drinking test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

Silyl Ethers: A Technical Guide to a Cornerstone of Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silyl (B83357) ethers represent one of the most versatile and widely utilized classes of protecting groups for hydroxyl functionalities in modern organic synthesis.[1] Their strategic application allows for the temporary masking of alcohol reactivity, enabling complex molecular transformations elsewhere in a molecule without undesired side reactions. The ease of their installation, predictable and tunable stability, and mild removal conditions make them indispensable tools in the synthesis of natural products, pharmaceuticals, and other intricate organic molecules.[1] This guide provides a comprehensive overview of the discovery, core chemistry, and strategic significance of silyl ethers, complete with quantitative data, representative experimental protocols, and logical diagrams to illustrate their application.

Discovery and Historical Context

The widespread application of silyl ethers in organic synthesis is a relatively modern development, largely pioneered by E.J. Corey in the early 1970s.[2][3] While trimethylsilyl (B98337) (TMS) ethers were known, their high reactivity and susceptibility to hydrolysis limited their utility as robust protecting groups.[2] Corey's seminal work introduced the tert-butyldimethylsilyl (TBDMS or TBS) group, which offered a significant leap in stability.[2][4] He demonstrated that TBDMS ethers were approximately 10,000 times more stable towards hydrolysis than the corresponding TMS ethers, yet could be cleaved cleanly under mild conditions using fluoride (B91410) ions.[2] This discovery, combining robust protection with gentle deprotection, opened the door for their extensive use in complex, multi-step synthesis.[3]

Core Chemistry: The Silyl Ether Toolbox

The utility of silyl ethers stems from the ability to modulate their stability by varying the steric bulk of the substituents on the silicon atom.[5][6] Larger, bulkier groups physically obstruct the approach of reagents to the silicon-oxygen bond, thereby increasing the protecting group's stability.[5] This principle allows chemists to select from a toolbox of silyl ethers with a wide spectrum of stabilities, enabling selective protection and deprotection strategies in molecules with multiple hydroxyl groups.[1]

Commonly used silyl ethers are formed from their corresponding silyl chlorides or triflates. The choice of reagent and conditions depends on the desired silyl ether and the steric hindrance of the alcohol being protected.[7]

Table 1: Common Silyl Ethers and Silylating Agents

| Abbreviation | Full Name | Common Silylating Agent(s) |

| TMS | Trimethylsilyl | Trimethylsilyl chloride (TMSCl) |

| TES | Triethylsilyl | Triethylsilyl chloride (TESCl) |

| TBDMS / TBS | tert-Butyldimethylsilyl | tert-Butyldimethylsilyl chloride (TBDMSCl) |

| TIPS | Triisopropylsilyl | Triisopropylsilyl chloride (TIPSCl) |

| TBDPS | tert-Butyldiphenylsilyl | tert-Butyldiphenylsilyl chloride (TBDPSCl) |

Quantitative Data: Relative Stability

The selection of a silyl ether is critically dependent on its stability profile under various reaction conditions. The general order of stability is primarily dictated by the steric hindrance around the silicon atom.

Table 2: Relative Stability of Common Silyl Ethers to Hydrolysis

| Silyl Ether | Relative Rate of Acidic Hydrolysis[5][6] | Relative Rate of Basic Hydrolysis[6] |

| TMS | 1 | 1 |

| TES | 64 | 10-100 |

| TBDMS / TBS | 20,000 | 20,000 |

| TIPS | 700,000 | 100,000 |

| TBDPS | 5,000,000 | 20,000 |

Data is approximate and serves as a comparative guide. Actual rates are substrate-dependent.

This predictable hierarchy of lability allows for orthogonal protection strategies. For example, a TMS ether can be cleaved under conditions that leave a TBDMS group intact, and a TBDMS group can be removed in the presence of a more robust TIPS group.[1][6]

Key Methodologies and Experimental Protocols

The formation (silylation) and cleavage (desilylation) of silyl ethers are fundamental operations in synthetic chemistry.

General Experimental Protocol: TBDMS Protection of a Primary Alcohol

This protocol describes a general and reliable procedure for the protection of a primary alcohol using the conditions developed by E.J. Corey.[2][6]

Materials:

-

Alcohol (1.0 eq.)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.)[1]

-

Imidazole (B134444) (2.5 eq.)[1]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Water, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.[1][8]

-

To the stirred solution at room temperature, add TBDMSCl (1.2 eq.).[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[8]

-

Upon completion, quench the reaction by adding water.[8]

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.[8]

-

Combine the organic layers and wash with water and then brine to remove residual DMF and imidazole salts.[8]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by flash column chromatography if necessary.[1][8]

General Experimental Protocol: Fluoride-Mediated Deprotection of a TBDMS Ether

The cleavage of silyl ethers using a fluoride source is the most common deprotection method, driven by the formation of the exceptionally strong Si-F bond.[1][9]

Materials:

-

TBDMS-protected alcohol (1.0 eq.)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 eq.)[1]

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM) or Ethyl acetate

-

Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution

-

Water, Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 eq.) in THF in a plastic or Teflon vessel (fluoride can etch glass).[1]

-

To the stirred solution at room temperature, add the 1.0 M solution of TBAF in THF (1.5 eq.).[1] For sensitive substrates, the reaction can be cooled to 0 °C.[10]

-

Monitor the reaction progress by TLC. Deprotection is often complete within 30 minutes to a few hours.[1]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]

-

Wash the combined organic extracts with water and brine.[1]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.[1]

-

Purify the resulting crude alcohol by flash chromatography if necessary.[1][11]

Note on Basicity: Commercial TBAF solutions are basic and can cause decomposition of base-sensitive substrates.[11][12] For such cases, buffering the reaction with a mild acid, such as acetic acid, is recommended.[7][12]

Visualizing Workflows and Mechanisms

Logical Workflow: The Protecting Group Strategy

The core utility of a silyl ether is to act as a temporary protecting group. This strategy follows a simple, three-stage logical workflow.

Caption: General workflow for using a silyl ether as a protecting group.

Reaction Mechanism: Silylation

The most common method for silyl ether formation involves the reaction of an alcohol with a silyl chloride, catalyzed by a base like imidazole.[2][6] Imidazole acts as both a base and a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate.

Caption: Simplified mechanism for imidazole-catalyzed silylation.

Reaction Mechanism: Fluoride-Mediated Deprotection

Deprotection with fluoride proceeds via nucleophilic attack of the fluoride ion on the silicon atom.[10] This forms a transient, hypervalent pentacoordinate silicon intermediate, which then fragments to release the alkoxide and a stable silyl fluoride.[1][10]

Caption: Mechanism of fluoride-mediated desilylation.

Significance in Drug Development and Modern Synthesis

The impact of silyl ethers extends far beyond their role as simple protecting groups. In drug discovery and development, the strategic protection of hydroxyl groups is critical for the multi-step synthesis of active pharmaceutical ingredients (APIs).[8]

Furthermore, silyl groups are increasingly incorporated as permanent fixtures in drug candidates. The replacement of a carbon atom with silicon (sila-substitution) can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and cellular uptake, potentially enhancing its therapeutic profile.[13][14] The controlled hydrolysis of silyl ethers has also been exploited in the design of acid-sensitive prodrugs and drug delivery systems, allowing for targeted release in specific physiological environments like the acidic conditions of a tumor.[13][15]

Conclusion

From their popularization by E.J. Corey to their current status as a cornerstone of organic chemistry, silyl ethers have proven to be an exceptionally powerful and versatile tool. Their predictable, tunable stability provides a rational basis for designing complex synthetic routes, enabling the construction of molecules that would otherwise be inaccessible. For researchers in organic synthesis and drug development, a deep understanding of the chemistry and strategic application of silyl ethers is not merely beneficial—it is essential for innovation and success.

References

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Silyl ether - Wikipedia [en.wikipedia.org]

- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 8. benchchem.com [benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. benchchem.com [benchchem.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of Silyl Protecting Groups for Hydroxyl Functionalities

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of silyl (B83357) ethers, one of the most versatile and widely utilized classes of protecting groups for hydroxyl functionalities in modern organic synthesis. The strategic use of silyl ethers allows for the selective masking of an alcohol's reactivity, enabling complex molecular transformations on other parts of a molecule without undesired side reactions.[1][2] Their ease of installation, tunable stability, and mild removal conditions make them indispensable tools in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.[1][3]

Core Concepts of Silyl Ether Protecting Groups

Silyl ethers are chemical compounds that feature a silicon atom covalently bonded to an alkoxy group, with the general structure R¹R²R³Si-O-R⁴.[1] In the context of protecting groups, R⁴ is the organic moiety containing the hydroxyl group to be protected, while R¹, R², and R³ are substituents on the silicon atom that modulate the steric and electronic properties of the silyl ether.[1] This variability allows for a broad spectrum of silyl ethers with different stabilities, providing chemists with a powerful tool for selective protection and deprotection strategies.[4] The primary function of a silyl ether is to temporarily replace the acidic proton of a hydroxyl group, thereby preventing it from interfering with subsequent chemical transformations that are sensitive to acidic protons or require nucleophilic attack at other sites.[1]

Common Silyl Ethers in Organic Synthesis

The choice of silyl ether is dictated by the specific requirements of the synthetic route, particularly the reaction conditions that the protecting group must withstand. The stability of the silyl ether is primarily influenced by the steric bulk of the substituents on the silicon atom.[1][5]

| Silyl Ether | Abbreviation | Full Name | Common Silylating Agent |

| Trimethylsilyl | TMS | Trimethylsilyl | Trimethylsilyl chloride (TMSCl), Hexamethyldisilazane (HMDS), Bis(trimethylsilyl)acetamide (BSA) |

| Triethylsilyl | TES | Triethylsilyl | Triethylsilyl chloride (TESCl) |

| tert-Butyldimethylsilyl | TBDMS or TBS | tert-Butyldimethylsilyl | tert-Butyldimethylsilyl chloride (TBDMSCl) |

| Triisopropylsilyl | TIPS | Triisopropylsilyl | Triisopropylsilyl chloride (TIPSCl) |

| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl | tert-Butyldiphenylsilyl chloride (TBDPSCl) |

Mechanism of Silyl Ether Formation (Protection)

The formation of a silyl ether, or silylation, typically involves the reaction of an alcohol with a silyl halide (commonly a chloride) in the presence of a base.[1][6] The reaction proceeds via a nucleophilic substitution at the silicon center. A common and reliable method is the Corey protocol, which utilizes imidazole (B134444) as a base in dimethylformamide (DMF).[7] More reactive silylating agents, such as silyl triflates (e.g., TBSOTf), are used for sterically hindered alcohols.[4][8]

Mechanism of Silyl Ether Cleavage (Deprotection)

The removal of a silyl ether protecting group, or desilylation, is typically achieved under acidic conditions or with a source of fluoride (B91410) ions.[1][4] The choice of deprotection method depends on the stability of the silyl ether and the compatibility of other functional groups in the molecule.[1]

-

Fluoride-Mediated Deprotection: Fluoride ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF), have a very high affinity for silicon, making this a very effective method for cleaving Si-O bonds.

-

Acid-Catalyzed Deprotection: Silyl ethers can be hydrolyzed under acidic conditions. The rate of cleavage is highly dependent on the steric bulk of the silyl group.[4][5]

Relative Stability and Selective Deprotection

The varying stability of different silyl ethers to acidic and basic conditions allows for their selective removal. This is a cornerstone of their utility in the synthesis of complex molecules.[4][9] Generally, sterically bulkier silyl groups are more stable.[5][8]

Relative Stability of Common Silyl Ethers

| Silyl Ether | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Relative Rate of Basic Hydrolysis (vs. TMS=1) |

| TMS | 1 | 1 |

| TES | 64 | 10-100 |

| TBDMS (TBS) | 20,000 | ~20,000 |

| TIPS | 700,000 | 100,000 |

| TBDPS | 5,000,000 | ~20,000 |

Data compiled from multiple sources.[4][5][8]

This differential stability allows for orthogonal protection strategies. For instance, a less stable silyl ether like TMS or TES can be removed in the presence of a more robust group like TBDMS or TIPS.[8][9]

Applications in Drug Development

Silyl ethers are not only crucial for the synthesis of active pharmaceutical ingredients (APIs) but also have direct applications in drug delivery and prodrug strategies.[10][11] The tunable rate of hydrolysis of silyl ethers can be exploited for the controlled release of a drug.[10][12] For instance, silyl ether prodrugs have been designed to degrade under the acidic conditions of the stomach to release the active drug.[10] Furthermore, the incorporation of silicon-containing moieties can enhance the lipophilicity and metabolic stability of drug candidates.[10][11][13]

Experimental Protocols

This protocol describes the selective protection of a primary alcohol in the presence of secondary or tertiary alcohols.[7]

Materials:

-

Alcohol substrate (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)

-

Imidazole (2.5 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol substrate.

-

Dissolve the substrate in anhydrous DMF (to a concentration of 0.1-0.5 M).

-

Add imidazole to the solution and stir until fully dissolved.

-

Add TBDMSCl portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (typically eluting with a gradient of ethyl acetate in hexanes).

This is a general protocol for the fluoride-mediated cleavage of a TBDMS ether.[14]

Materials:

-

TBDMS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF (to a concentration of approximately 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add the 1 M TBAF solution in THF dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and quench with water.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Note on Basicity: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates.[14] For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[14][15]

This protocol is suitable for substrates that are stable to acidic conditions.[4][5]

Materials:

-

TBDMS-protected alcohol (1.0 equiv)

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the TBDMS-protected alcohol in a 4:1:1 mixture of acetic acid:THF:water.

-

Stir the reaction at room temperature and monitor its progress by TLC. This deprotection can be slow but is often very selective.[4]

-

Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude alcohol can be purified by flash chromatography if necessary.

Conclusion

Silyl ethers are a cornerstone of modern organic synthesis, offering a tunable and reliable method for the protection of hydroxyl groups.[1] Their predictable stability and the wide array of available reagents for their installation and removal allow for their strategic application in the synthesis of complex molecules.[1][16] For researchers and professionals in drug development, a thorough understanding of silyl protecting group chemistry is essential for the efficient design and execution of synthetic routes to novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Silyl ether - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Silylation - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications | MDPI [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

Methodological & Application

Application Note: A Representative Protocol for the Synthesis of Latanoprost Tris(triethylsilyl) Ether

Audience: Researchers, scientists, and drug development professionals.